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molecular formula C9H10O4 B111897 2-Hydroxy-4,5-dimethoxybenzaldehyde CAS No. 14382-91-3

2-Hydroxy-4,5-dimethoxybenzaldehyde

Cat. No. B111897
M. Wt: 182.17 g/mol
InChI Key: XIKGRPKDQDFXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910494

Procedure details

A 1.0M solution of boron trichloride (210 ml, Aldrich) in dichloromethane was added to benzoyl chloride (130 g. Aldrich) in benzene (350 ml). Next, 3,4-dimethoxyphenol (30.0 g, Aldrich) in benzene (130 ml) was added and the reaction mixture was stirred at room temperature for 21/2 hours. 50% NaOH (55 ml) was then added and the mixture was stirred for 15 minutes. The organic layers were separated, dried and concentrated in vacuo. The resulting residue was triturated with 1N NaOH for 40 minutes then filtered. The aqueous basic filtrate was acidified with conc. HCl to give the title product as a yellow solid (25.9 g), mp 104-105° C. 1H NMR was consistent with the proposed structure.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[C:5](Cl)(=[O:12])C1C=CC=CC=1.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([OH:24])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23].[OH-].[Na+]>ClCCl.C1C=CC=CC=1>[OH:24][C:18]1[CH:17]=[C:16]([O:15][CH3:14])[C:21]([O:22][CH3:23])=[CH:20][C:19]=1[CH:5]=[O:12] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
210 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
130 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
350 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)O
Name
Quantity
130 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with 1N NaOH for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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